1-{4-[3-(2,3-dihydro-1H-indole-1-carbonyl)benzenesulfonyl]piperazin-1-yl}ethan-1-one
Description
The compound 1-{4-[3-(2,3-dihydro-1H-indole-1-carbonyl)benzenesulfonyl]piperazin-1-yl}ethan-1-one features a piperazine-ethanone core substituted with a benzenesulfonyl group at the 4-position. The benzenesulfonyl moiety is further modified at the 3-position with a 2,3-dihydroindole-1-carbonyl group.
Properties
IUPAC Name |
1-[4-[3-(2,3-dihydroindole-1-carbonyl)phenyl]sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-16(25)22-11-13-23(14-12-22)29(27,28)19-7-4-6-18(15-19)21(26)24-10-9-17-5-2-3-8-20(17)24/h2-8,15H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILVUFFZKUJXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(2,3-dihydro-1H-indole-1-carbonyl)benzenesulfonyl]piperazin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid.
Attachment of the Benzenesulfonyl Group: The indole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonylated product.
Formation of the Piperazine Ring: The final step involves the reaction of the sulfonylated indole with piperazine and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(2,3-dihydro-1H-indole-1-carbonyl)benzenesulfonyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole structures can exhibit anticancer properties. Studies have shown that derivatives of indole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The sulfonamide group in this compound may also contribute to its potential anticancer effects by modifying the interaction with biological targets.
Antidepressant Effects
Piperazine derivatives have been explored for their antidepressant properties. The specific structure of this compound suggests it may interact with serotonin receptors, which are critical in mood regulation. Preliminary studies on similar compounds have shown promise in alleviating symptoms of depression.
Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties. Compounds containing this functional group have been effective against a range of bacterial infections. This compound's potential as an antimicrobial agent warrants further investigation, particularly against resistant strains.
Case Studies
Several studies have investigated related compounds that share structural similarities with 1-{4-[3-(2,3-dihydro-1H-indole-1-carbonyl)benzenesulfonyl]piperazin-1-yl}ethan-1-one :
Mechanism of Action
The mechanism of action of 1-{4-[3-(2,3-dihydro-1H-indole-1-carbonyl)benzenesulfonyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, physicochemical properties, and biological activities (where available):
Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
Biological Activity
The compound 1-{4-[3-(2,3-dihydro-1H-indole-1-carbonyl)benzenesulfonyl]piperazin-1-yl}ethan-1-one is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C22H26N2O3S
- Molecular Weight: 398.52 g/mol
The compound features a piperazine ring, an indole moiety, and a benzenesulfonyl group, which contribute to its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that derivatives of indole and piperazine exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of indole-based piperazine derivatives were synthesized and tested for their biological activities. The results indicated that many compounds exhibited lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil, suggesting enhanced efficacy against liver and colon cancer cell lines such as HUH7 and HCT116 .
Table 1: Cytotoxicity of Indole-Based Piperazine Derivatives
The mechanisms underlying the anticancer activity of this compound appear to involve multiple pathways:
- Inhibition of Cell Proliferation: The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest: It disrupts the normal cell cycle progression, leading to G2/M phase arrest.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death in cancer cells .
Neuropharmacological Effects
In addition to its anticancer properties, some studies have indicated potential neuropharmacological effects. Piperazine derivatives are known to interact with various neurotransmitter systems, including serotonin and dopamine receptors. This interaction may lead to anxiolytic or antidepressant effects, although specific data on this compound remains limited.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of similar compounds:
- Study on Indole Derivatives: A study evaluated a range of indole derivatives for their cytotoxic effects against multiple human cancer cell lines. It was found that compounds with piperazine substitutions showed enhanced activity compared to their non-piperazine counterparts .
- Mechanistic Insights: Another study provided insights into the molecular docking of piperazine derivatives, revealing binding affinities that suggest potential interactions with key proteins involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-{4-[3-(2,3-dihydro-1H-indole-1-carbonyl)benzenesulfonyl]piperazin-1-yl}ethan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation, carbonyl coupling, and piperazine functionalization. Key steps include:
- Sulfonylation : React 3-(chlorosulfonyl)benzoic acid derivatives with 2,3-dihydro-1H-indole under anhydrous conditions (e.g., DCM, 0–5°C) .
- Piperazine Coupling : Use coupling agents like EDC/HOBt for amide bond formation between the sulfonyl intermediate and 1-(piperazin-1-yl)ethan-1-one. Optimize stoichiometry (1:1.2 molar ratio) to minimize side products .
- Purification : Employ flash chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Data Consideration : Monitor reaction progress via TLC and confirm final structure using -NMR (e.g., indole NH proton at δ 8.2–8.5 ppm) and LC-MS.
Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?
- Methodological Answer :
- X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., DMSO/water). Collect data using a Mo-Kα source (λ = 0.71073 Å).
- Structure Solution : Use SHELXT for space group determination and initial phase estimation . Refine with SHELXL , applying restraints for disordered sulfonyl or piperazine groups .
- Validation : Check for R-factor convergence (<0.05) and validate geometry using PLATON (e.g., no missed symmetry).
Q. What in vitro assays are appropriate for preliminary bioactivity screening of this compound?
- Methodological Answer :
- Receptor Binding : Screen against GPCRs (e.g., dopamine D4 receptors) using radioligand displacement assays (IC determination) .
- Enzyme Inhibition : Test for kinase or protease inhibition via fluorescence-based assays (e.g., FRET) at 10 µM–1 mM concentrations .
- Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells (48-hour exposure, IC calculation).
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., known D4 antagonist L-745,870 for receptor assays) .
- Batch Analysis : Compare compound purity (HPLC ≥98%) and stereochemistry (circular dichroism) across studies to rule out batch variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to aggregate data from ≥3 independent experiments .
Q. What computational strategies are effective for predicting the environmental fate or metabolic pathways of this compound?
- Methodological Answer :
- Degradation Modeling : Use EPI Suite to estimate hydrolysis half-life (pH 7, 25°C) and Biodegradation Probability (BIOWIN3) .
- Metabolism Prediction : Run molecular docking (AutoDock Vina) against cytochrome P450 isoforms (e.g., CYP3A4) to identify probable oxidation sites .
- Environmental Partitioning : Calculate logP (ACD/Chemsketch) and soil adsorption coefficient (K) via QSAR models .
Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for sulfonylation (residence time: 15 min, 60°C) to enhance reproducibility .
- Catalytic Optimization : Replace stoichiometric coupling agents with catalytic Pd(OAc)/Xantphos for Suzuki-Miyaura cross-coupling (yield improvement: ~20%) .
- In-line Analytics : Use FTIR and PAT tools to monitor reaction intermediates in real time .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Expected Signals |
|---|---|
| -NMR | Indole NH: δ 8.2–8.5 ppm; Piperazine CH: δ 2.5–3.0 ppm; Acetyl CH: δ 2.1 ppm |
| LC-MS (ESI+) | [M+H] m/z: Calculated 454.2; Observed 454.3 (±0.1 Da) |
Table 2 : Crystallographic Refinement Parameters (Hypothetical Example)
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| R-factor | 0.039 |
| Resolution | 0.84 Å |
| Disordered Atoms | S=O (occupancy 0.6/0.4) |
| Reference |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
